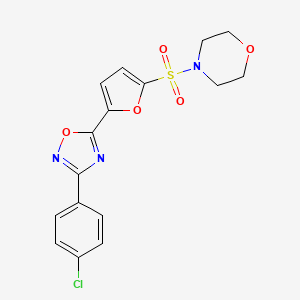![molecular formula C16H16N4O2S B2926171 N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251706-98-5](/img/structure/B2926171.png)
N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a carbonyl group, an amino group, a pyridinyl group, an isothiazole group, and a carboxamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the isothiazole group could be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Structural Analysis
- The combinatorial synthesis approach has been employed to create a series of diverse polycyclic heterocycles, including those containing spirooxindole, pyridine/thiophene, and pyrrolidine/pyrrolizidine/pyrrolothiazole rings. This method offers a straightforward route to obtain biologically relevant products with excellent yields, highlighting the versatility of such compounds in drug design and discovery (Li et al., 2014).
- Novel synthetic routes have been developed to construct the central pyridine skeleton of macrobicyclic antibiotics like cyclothiazomycin. This underscores the importance of such compounds in antibiotic research and their potential to serve as templates for developing new therapeutic agents (Shin et al., 2002).
- The design and synthesis of thiazole-aminopiperidine hybrid analogues demonstrate their application as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antituberculosis activity, showcasing the potential of such derivatives in addressing global health challenges related to tuberculosis (Jeankumar et al., 2013).
Biological Activity and Applications
- Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has shown that these compounds possess significant antioxidant, antitumor, and antimicrobial activities. This suggests their potential for creating biologically active fabrics that could be used in various life applications, indicating a cross-disciplinary application bridging materials science and biomedicine (Khalifa et al., 2015).
- The development of efficient methods for the synthesis of polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, highlights their importance in organic and medicinal chemistry. These derivatives have been extensively studied for their broad spectrum of biological activities, emphasizing their potential in drug development and therapeutic applications (Moustafa et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-cyclopropyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(9-4-5-9)19-13-12(11-3-1-2-8-17-11)20-23-14(13)16(22)18-10-6-7-10/h1-3,8-10H,4-7H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLOVJFGDSGOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)


![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)